5-(2-(Dimethylamino)ethoxy)pyridin-2-amine

Overview

Description

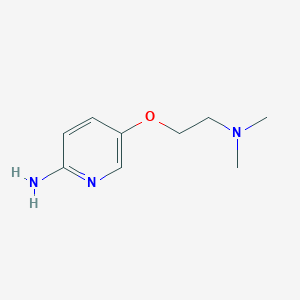

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine is a chemical compound with the molecular formula C9H15N3O. It is characterized by the presence of a pyridine ring substituted with an amino group and an ethoxy group linked to a dimethylamino moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 2-position of the pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine plays a significant role in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

- Neurological Disorders : Research indicates that this compound may enhance serotonin levels in neuronal cells, positioning it as a potential candidate for developing treatments for mood disorders such as depression and anxiety. Its mechanism of action may resemble that of selective serotonin reuptake inhibitors (SSRIs), but with potentially improved efficacy due to its structural characteristics.

- Antibacterial Activity : Preliminary studies have shown that this compound exhibits antibacterial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of this compound was found to be comparable to established antibiotics like Vancomycin, suggesting its potential as a lead compound for new antibacterial agents.

Biological Studies

The compound is utilized in various biological assays to study enzyme interactions and receptor binding.

- Enzyme Inhibition : It can act as an inhibitor by binding to the active sites of enzymes, blocking their activity. This property is crucial for developing therapeutic agents aimed at modulating enzyme functions in disease contexts.

- Receptor Modulation : The compound's ability to interact with specific receptors can lead to significant physiological effects, making it valuable in pharmacological research.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties.

- Polymer Synthesis : The compound can be used as a precursor in synthesizing polymers that exhibit unique electronic or mechanical properties. Its incorporation into polymer matrices can enhance material performance in various applications.

Study 1: Antibacterial Properties

A recent study evaluated the antibacterial activity of this compound against various bacterial strains. The findings indicated:

- Significant activity against MRSA.

- MIC values comparable to standard antibiotics.

This positions the compound as a promising candidate for further development into new antibacterial therapies.

Study 2: Neurological Applications

Research focusing on the effects of this compound on neurotransmitter systems revealed that it could enhance serotonin levels significantly. This mechanism suggests potential applications in treating mood disorders, similar to existing SSRIs but with possibly improved efficacy due to its unique structure.

Mechanism of Action

The mechanism of action of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine can be compared with other similar compounds, such as:

2-(Dimethylamino)ethanol: This compound shares the dimethylaminoethoxy moiety but lacks the pyridine ring.

2-Aminopyridine: This compound has the amino group at the 2-position of the pyridine ring but lacks the ethoxy and dimethylamino groups.

2-(Ethoxy)pyridine: This compound has the ethoxy group at the 2-position of the pyridine ring but lacks the amino and dimethylamino groups.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Biological Activity

5-(2-(Dimethylamino)ethoxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including interaction studies, structure-activity relationships, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. The compound features a pyridine ring substituted with a dimethylaminoethoxy group, which enhances its solubility and reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its ability to interact with specific biological targets. Its interactions are characterized by hydrogen bonding and π-π stacking, which are crucial for binding to enzymes and receptors involved in various diseases, including cancer and neurological disorders.

Key Biological Activities

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, effectively blocking their activity. This mechanism is particularly relevant in the context of kinases associated with cancer progression.

- Receptor Binding : It can modulate the activity of specific receptors within biological systems, leading to various physiological effects. This property suggests potential therapeutic applications in treating diseases related to receptor dysfunction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. The compound's unique combination of structural features allows it to engage effectively with biological targets.

Comparison with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-2-methoxypyridine | Amino and methoxy groups | Antimicrobial activity |

| 3-(Dimethylamino)-1-propanol | Dimethylamino group | Neuroprotective effects |

| 6-Methylpyridin-2-amine | Methyl substitution on pyridine | Potential anti-inflammatory properties |

| 5-(Ethoxy)-pyridin-2-amine | Ethoxy instead of dimethylamino | Similar kinase inhibition potential |

The presence of the dimethylamino group in this compound enhances its solubility compared to other compounds, potentially leading to improved bioavailability and interaction efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study highlighted that compounds with similar structures acted as effective inhibitors against various cancer cell lines. For instance, derivatives showed IC50 values in the nanomolar range against HeLa and A549 cancer cells, indicating potent antiproliferative effects .

- Neuroprotective Effects : Research has demonstrated that certain derivatives exhibit neuroprotective properties by modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

- Inhibition of Mycobacterial Growth : Some analogs were tested for their ability to inhibit Mycobacterium tuberculosis growth, revealing promising results that warrant further investigation into their mechanism of action against bacterial infections .

Properties

IUPAC Name |

5-[2-(dimethylamino)ethoxy]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12(2)5-6-13-8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPXTODBJVFZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.